Pempidine vs. Mecamylamine: 2-Fold Higher Ganglionic Potency with 50-75% Lower Toxicity
In a comprehensive comparative study of ganglionic blocking agents, pempidine demonstrated approximately twice the potency of mecamylamine in blocking sympathetic and parasympathetic ganglia, while exhibiting only one-half to one-quarter of the toxicity as assessed by lethality, growth impairment, tremor induction, and cardiotoxicity [1]. Both drugs were well absorbed orally and shared qualitative profiles including slow onset and protracted duration of action, but pempidine's superior therapeutic index provides a quantifiable advantage for experimental applications requiring ganglionic blockade with minimized confounding off-target effects.
| Evidence Dimension | Ganglionic blocking potency |
|---|---|
| Target Compound Data | Pempidine: 2-fold more active than mecamylamine |
| Comparator Or Baseline | Mecamylamine: baseline potency (relative value = 1) |
| Quantified Difference | Pempidine ~2× more potent |
| Conditions | In vivo ganglionic transmission assays in anesthetized cats and rats |
Why This Matters
This 2-fold potency advantage combined with 50-75% lower toxicity translates to a wider experimental window and reduced animal welfare concerns in chronic dosing studies.
- [1] Spinks A, Young EHP, Farrington JA, Dunlop D. The pharmacological actions of pempidine and its ethyl homologue. Br J Pharmacol Chemother. 1958;13(4):501-520. PMC1481871. View Source
